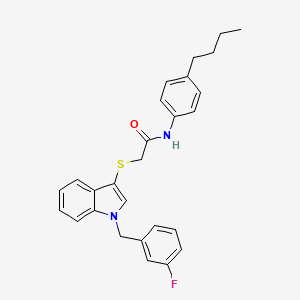

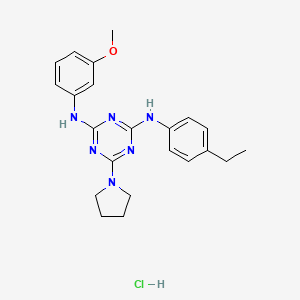

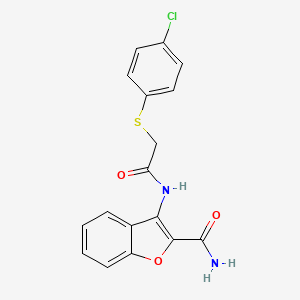

1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of diaryl urea derivatives involves the strategic combination of aryl and urea moieties to create compounds with potential antiproliferative effects. In the first study, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed and synthesized. The synthesis process was guided by computer-aided design to optimize the structure for anticancer activity. The most potent compound identified in this study demonstrated inhibitory activity comparable to the positive-control sorafenib . The second study replaced the acetamide group with an alkylurea moiety to synthesize a series of 1-alkyl-3-(6-(2,3-disubstituted pyridin-5-yl)benzo[d]thiazol-2-yl)urea derivatives. This modification aimed to retain antiproliferative activity while reducing acute oral toxicity .

Molecular Structure Analysis

The molecular structure of diaryl urea derivatives is crucial for their biological activity. The presence of specific substituents on the pyridinyl and phenyl rings can significantly influence the compound's ability to inhibit cancer cell proliferation. For instance, the introduction of a 4-(pyridin-2-ylmethoxy)phenyl group in the first study's derivatives was designed to target BRAF inhibitors, which are important in cancer treatment . Similarly, the second study's derivatives featured a 6-(2-methoxy-3-sulfonylaminopyridin-5-yl)benzo[d]thiazol-2-yl group, which was intended to interact with PI3K and mTOR, enzymes involved in cancer cell growth and survival .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives typically include the formation of urea linkages between the aryl and substituted pyridinyl or benzothiazolyl groups. These reactions are carefully controlled to ensure the formation of the desired product with the correct substitution pattern. The antiproliferative activity of these compounds is a result of their ability to interfere with specific pathways in cancer cells, such as the BRAF pathway in the first study and the PI3K/mTOR pathway in the second study .

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl urea derivatives, such as solubility, stability, and toxicity, are important for their development as anticancer agents. The studies aimed to synthesize compounds with favorable properties, such as low toxicity and high antiproliferative activity. The first study did not explicitly mention the physical properties of the compounds, but the potent inhibitory activity suggests that the derivatives have suitable chemical properties for anticancer activity . The second study highlighted the reduced acute oral toxicity of the synthesized derivatives, which is a significant consideration for the development of safe and effective anticancer drugs .

属性

IUPAC Name |

1-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-(2-fluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN5O2/c1-20(2)12-11(8-16-14(19-12)22-3)18-13(21)17-10-7-5-4-6-9(10)15/h4-8H,1-3H3,(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQYJNPUPMIFHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)NC2=CC=CC=C2F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3004428.png)

![N-(3-imidazol-1-ylpropyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B3004436.png)

![1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B3004439.png)

![8-[({3-[(2-Methylphenyl)thio]pyrazin-2-yl}thio)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3004440.png)